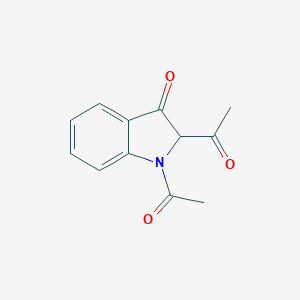

1,2-diacetyl-2H-indol-3-one

Description

1,2-Diacetyl-2H-indol-3-one is a substituted indole derivative featuring acetyl groups at the 1- and 2-positions of the indol-3-one scaffold. The acetyl substituents are electron-withdrawing groups that influence the compound’s electronic properties, solubility, and reactivity. Indol-3-one derivatives are widely studied for their roles in organic synthesis, materials science, and pharmaceuticals .

Properties

Molecular Formula |

C12H11NO3 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

1,2-diacetyl-2H-indol-3-one |

InChI |

InChI=1S/C12H11NO3/c1-7(14)11-12(16)9-5-3-4-6-10(9)13(11)8(2)15/h3-6,11H,1-2H3 |

InChI Key |

OWVJOPOZUCWLST-UHFFFAOYSA-N |

SMILES |

CC(=O)C1C(=O)C2=CC=CC=C2N1C(=O)C |

Canonical SMILES |

CC(=O)C1C(=O)C2=CC=CC=C2N1C(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural and Functional Differences:

Substituent Effects: Acetyl Groups: The diacetyl groups in this compound likely increase its electrophilicity compared to alkyl-substituted analogs (e.g., methyl/phenyl in ). This could enhance reactivity in nucleophilic additions or cyclization reactions. Chloro Groups: The tetrachloro derivative exhibits significant steric bulk and electron-withdrawing effects, making it suitable for applications in dyes or materials requiring stability under harsh conditions.

Synthetic Methods :

- Acetylated indoles are often synthesized via acetylation reactions using catalysts like p-toluenesulfonic acid (p-TSA), as seen in the synthesis of related indol-2-ones . Similar methods could apply to this compound.

Physicochemical Properties :

- Solubility : The diacetyl derivative’s polarity may improve solubility in polar solvents compared to hydrophobic analogs like the phenyl-substituted compound .

- Stability : Chloro and nitro groups enhance thermal and oxidative stability , whereas acetyl groups might render the compound prone to hydrolysis under basic conditions.

Research Implications and Limitations

Further research should focus on:

- Experimental determination of its electronic properties (e.g., via UV-Vis spectroscopy).

- Exploration of catalytic applications, leveraging its acetyl groups as directing moieties.

- Toxicity and stability profiling for pharmaceutical or industrial use.

Notes:

Synthetic routes for analogous compounds (e.g., p-TSA-catalyzed reactions ) may guide future studies.

Applications inferred for analogs (e.g., dyes ) are speculative and require validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.